

Ilicicolin C vs Ilicicolin H mechanism comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ilicicolin C

CAS No.: 22562-67-0

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Documented Ilicicolin Compounds at a Glance

Compound Name	Primary Activity / Note	Key Experimental Findings
Ilicicolin H	Potent, broad-spectrum antifungal; inhibits mitochondrial cytochrome <i>bc1</i> complex (Qi site)	[1] [2] [3]. • IC₅₀ vs. Yeast bc1 complex: 3-5 nM [1] [2] [3] • MIC vs. C. albicans: 0.04 - 0.31 µg/mL [2]
• Selectivity:	>1000-fold for fungal over mammalian enzyme [2] Ilicicolin J	Shunt product of Ilicicolin H biosynthesis; simplified structure, similar antifungal potency [1]. • MIC vs. C. albicans: 6.3 µg/mL, comparable to Ilicicolin H [1] Ilicicolin K
Novel derivative; different bioactive properties, may overcome Ilicicolin H limitations [4] [5]. • Strong activity vs. <i>S. cerevisiae</i> ; moderate activity vs. <i>Candida auris</i> [4] [5]	Ilicicolin A	Antitumor agent; different mechanism, suppresses EZH2 signaling in prostate cancer [6]. • Inhibits growth of castration-resistant prostate cancer cells [6]

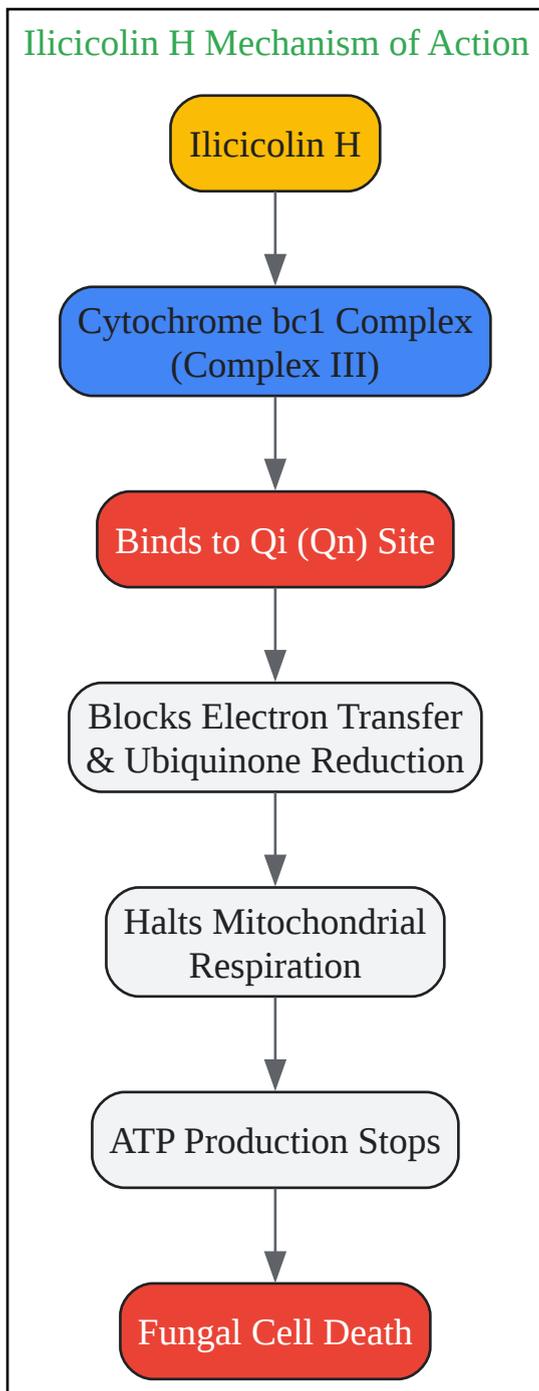
Mechanism of Action: Ilicicolin H

Ilicicolin H is a potent inhibitor of fungal mitochondrial respiration.

- **Molecular Target:** It binds specifically to the **quinol reduction site (Qi or Qn site) of the cytochrome *bc1* complex** (Complex III), which is a critical component of the mitochondrial electron

transport chain [7] [2] [3].

- **Cellular Consequence:** By binding to the Qi site, Ilicicolin H blocks the reduction of cytochrome *b* and prevents the re-oxidation of ubiquinol, thereby halting electron transfer and ATP production [7] [3].
- **Key Structural Feature:** The **β -keto group** in its structure has been identified as critical for its potent antifungal activity [2].



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Key Experimental Findings & Protocols

The potent activity of Ilicicolin H is demonstrated through several key experimental approaches.

- **Enzyme Inhibition Assays:** The primary method for determining potency involves measuring the inhibition of NADH:cytochrome *c* oxidoreductase activity in isolated fungal mitochondria [2]. The extremely low IC₅₀ value of 3-5 nM confirms its high potency [1] [3].
- **Whole-Cell Antifungal Testing:** Minimum Inhibitory Concentration (MIC) assays determine the lowest concentration that prevents visible growth of fungi like *Candida albicans* and *Aspergillus fumigatus* [2]. Activity is dependent on the carbon source in the media, with potent inhibition observed when fungi rely on respiration (e.g., with glycerol) [2].
- **Resistance Mutant Mapping:** Ilicicolin H-resistant mutants in *S. cerevisiae* and *C. albicans* were isolated, and sequencing revealed single amino acid changes in the cytochrome *b* gene, directly confirming the Qi site as its target in vivo [2].

Research Implications and Alternatives

The strong target-specific potency of Ilicicolin H is hindered by high plasma protein binding, reducing its efficacy in vivo [1] [2]. Recent research focuses on discovering or engineering structural analogues.

- **Ilicicolin J** demonstrates that the C8-position stereochemistry of Ilicicolin H is not essential for activity, providing a simpler scaffold for future chemistry efforts [1].
- **Ilicicolin K** is a novel, naturally produced derivative with a modified structure and different bioactive properties, suggesting potential for an improved profile [4] [5].

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To cite this document: Smolecule. [Illicolin C vs Illicolin H mechanism comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b530468#illicolin-c-vs-illicolin-h-mechanism-comparison>]

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